molecular formula C28H28N6O8 B2740456 N,N'-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) CAS No. 476356-80-6

N,N'-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide)

Cat. No.: B2740456
CAS No.: 476356-80-6
M. Wt: 576.566
InChI Key: OVGVGHMXNTXFFW-UHFFFAOYSA-N
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Description

N,N’-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide): is a complex organic compound characterized by the presence of morpholino and nitrobenzamide groups attached to a phenylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) typically involves the reaction of 1,3-phenylenediamine with 4-morpholino-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N,N’-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of new compounds with different functional groups replacing the morpholino groups.

Scientific Research Applications

N,N’-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N,N’-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) involves its interaction with specific molecular targets. The nitrobenzamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The morpholino groups may enhance the compound’s solubility and facilitate its binding to targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N,N’-(1,3-Phenylene)dimaleimide: Another compound with a phenylene backbone but different functional groups.

    N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]: Similar structure but with azidomethyl groups instead of morpholino groups.

Uniqueness: N,N’-(1,3-phenylene)bis(4-morpholino-3-nitrobenzamide) is unique due to the combination of morpholino and nitrobenzamide groups, which confer specific chemical and biological properties. Its ability to form stable complexes with metal ions and potential therapeutic applications make it a compound of significant interest.

Properties

IUPAC Name

4-morpholin-4-yl-N-[3-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O8/c35-27(19-4-6-23(25(16-19)33(37)38)31-8-12-41-13-9-31)29-21-2-1-3-22(18-21)30-28(36)20-5-7-24(26(17-20)34(39)40)32-10-14-42-15-11-32/h1-7,16-18H,8-15H2,(H,29,35)(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGVGHMXNTXFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)N5CCOCC5)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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